molecular formula C17H21N5O2S2 B2407599 2-((5-(4-(3-Phenylpropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105225-08-8

2-((5-(4-(3-Phenylpropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2407599
CAS No.: 1105225-08-8
M. Wt: 391.51
InChI Key: PTNQUAFDMVJSEN-UHFFFAOYSA-N
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Description

2-((5-(4-(3-Phenylpropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H21N5O2S2 and its molecular weight is 391.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Novel 1,3,4-thiadiazole amide compounds containing piperazine have been synthesized, showing inhibitory effects on Xanthomonas campestris pv. oryzae and antiviral activity against tobacco mosaic virus (Xia, 2015).

Antimicrobial and Antitumor Applications

  • Certain 1,3,4-thiadiazole derivatives demonstrate antimicrobial and antitumor activities. This includes a range of applications, such as antibacterial and antifungal properties (Hamama et al., 2017).

Nonionic Surfactant Synthesis

  • Novel scaffolds including Thiadiazolyl Piperidine and Thiadiazolyl Piperazine have been synthesized from stearic acid, leading to the creation of nonionic surfactants with evaluated physico-chemical and surface properties (Abdelmajeid et al., 2017).

ACAT Inhibitor Development

  • Compounds with a piperazine unit have been identified as potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), showing potential in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Structural Characterization and Pharmacological Potential

  • The structure of compounds involving thiadiazole and piperazine units have been characterized, showing potential pharmacological applications, such as anticonvulsant and antileishmanial activities (Ismailova et al., 2014).

Antibacterial Agent Synthesis

  • 1,3,4-Thiadiazole derivatives have been synthesized as antibacterial agents, showing promising activities against certain bacteria and fungi (Tamer & Qassir, 2019).

Properties

IUPAC Name

2-[[5-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S2/c18-14(23)12-25-17-20-19-16(26-17)22-10-8-21(9-11-22)15(24)7-6-13-4-2-1-3-5-13/h1-5H,6-12H2,(H2,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNQUAFDMVJSEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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